

Application Notes and Protocols for the p97 ATPase Inhibitor CB-5083

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Compound of Interest		
Compound Name:	ATPase-IN-3	
Cat. No.:	B12001893	Get Quote

Disclaimer: The initially requested compound, "ATPase-IN-3," is not identifiable in scientific literature. Therefore, these application notes have been generated using the well-characterized, orally bioavailable p97 ATPase inhibitor, CB-5083, as a representative example for researchers, scientists, and drug development professionals.

Introduction

CB-5083 is a potent and selective, first-in-class inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2] p97 plays a critical role in protein homeostasis by mediating the extraction of ubiquitinated proteins from cellular compartments for degradation by the proteasome.[3][4][5] By inhibiting the D2 ATPase domain of p97, CB-5083 disrupts these processes, leading to the accumulation of poly-ubiquitinated proteins, endoplasmic reticulum (ER) stress, and activation of the Unfolded Protein Response (UPR).[3][6][7] This cascade of events ultimately triggers apoptosis in cancer cells, which are often highly dependent on robust protein homeostasis pathways for their survival and proliferation.[3][4] These characteristics make CB-5083 a valuable tool for cancer research and a potential therapeutic agent.[3][7]

Data Presentation

Table 1: In Vitro and In Vivo Properties of CB-5083



Property	Value	Source(s)
Target	p97/VCP ATPase (D2 domain)	[6][8][9]
IC ₅₀ (Biochemical)	11 nM	[8][9]
IC50 (Cellular)	~0.33 - 1.03 µM (in various cancer cell lines)	[10]
Administration Route	Oral gavage	[1][3][8]
Bioavailability (Mouse)	41% (at 25 mg/kg)	[8]

Table 2: Solubility of CB-5083

Solvent	Solubility	Notes	Source(s)
DMSO	82 - 100 mg/mL (198.32 - 241.86 mM)	Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. May require sonication.	[8][11]
Ethanol	29 mg/mL (Sparingly soluble in warmed ethanol)	[2][11]	
Water	Insoluble	[11]	

Table 3: Recommended In Vivo Vehicle Formulations for CB-5083



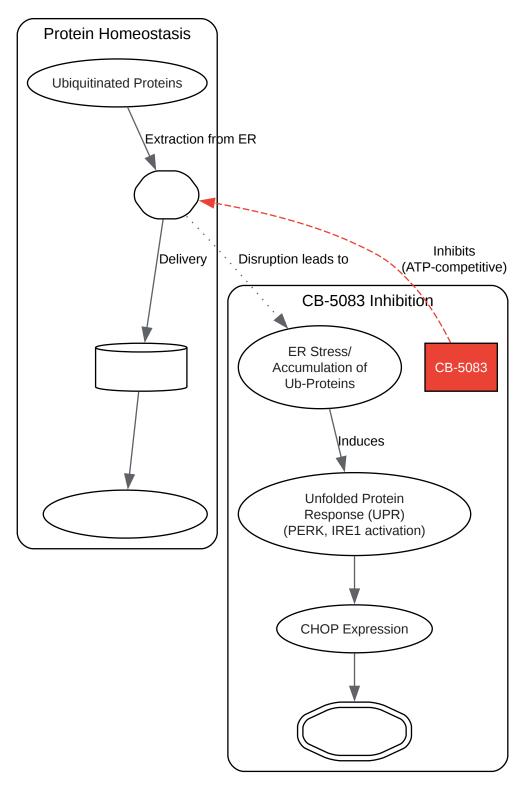
Vehicle	Concentration of CB-5083	Administration	Source(s)
0.5% (w/v) Methylcellulose in Water	3 mg/mL (for example)	Oral gavage	[3]
0.7% (w/v) CMC-Na in Water	90 μmol/kg/day	Oral gavage	[12]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the mechanism of action of CB-5083 and a general workflow for in vivo studies.



Mechanism of Action of CB-5083

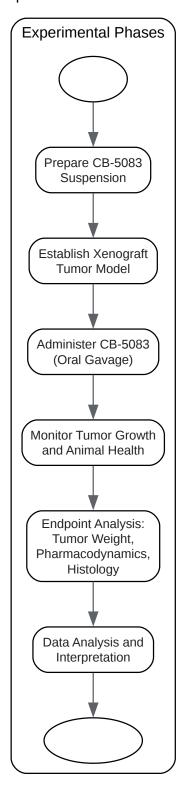


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Caption: Mechanism of Action of CB-5083.



In Vivo Experimental Workflow for CB-5083



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Caption: In Vivo Experimental Workflow for CB-5083.



Experimental Protocols Protocol 1: Preparation of CB-5083 Stock Solution for In Vitro Assays

Materials:

- CB-5083 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- · Vortex mixer and/or sonicator

Procedure:

- Bring the CB-5083 powder and anhydrous DMSO to room temperature.
- Weigh the desired amount of CB-5083 powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
- Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of CB-5083 Suspension for In Vivo Oral Gavage

Methodological & Application





This protocol provides a method for preparing a suspension of CB-5083 in 0.5% methylcellulose for oral administration to mice.

Materials:

- CB-5083 powder
- Methylcellulose (e.g., Sigma-Aldrich M0512)
- Sterile water for injection
- Sterile glass beaker or conical tube
- Magnetic stirrer and stir bar or overhead stirrer
- Mortar and pestle (optional, for micronizing powder)
- Homogenizer (optional)

Procedure:

- Prepare 0.5% Methylcellulose Vehicle: a. Heat approximately one-third of the required volume of sterile water to 60-80°C. b. Slowly add the methylcellulose powder to the hot water while stirring vigorously to ensure proper dispersion and prevent clumping. c. Once the methylcellulose is fully dispersed, add the remaining two-thirds of the sterile water as cold water or ice to bring the solution to its final volume and facilitate dissolution. d. Continue stirring in a cold bath (2-4°C) for at least 1 hour, or until the solution is clear and viscous. Store the vehicle at 2-8°C.
- Prepare CB-5083 Suspension: a. Calculate the required amount of CB-5083 and vehicle based on the desired final concentration (e.g., 3 mg/mL) and the number of animals to be dosed. Prepare a slight excess to account for transfer losses. b. For improved suspension, the CB-5083 powder can be micronized using a mortar and pestle. c. In a sterile container, add a small amount of the 0.5% methylcellulose vehicle to the CB-5083 powder to create a paste. d. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension. e. If available, use a homogenizer to further reduce particle size and improve the homogeneity of the suspension. f. Store the prepared suspension at 2-



8°C and protect it from light. It is recommended to prepare the suspension fresh daily or weekly, depending on stability data. g. Crucially, ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) immediately before each administration to ensure accurate dosing.

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of CB-5083 in a subcutaneous xenograft model.

Materials:

- Immunocompromised mice (e.g., nude or SCID)
- Cancer cell line of interest (e.g., HCT116 human colon carcinoma)
- Matrigel (optional)
- Prepared CB-5083 suspension and vehicle control
- Oral gavage needles (20-22 gauge, flexible or rigid)
- Calipers for tumor measurement
- Animal scale

Procedure:

- Tumor Implantation: a. Culture the selected cancer cells to ~80% confluency. b. Harvest and resuspend the cells in sterile PBS or culture medium at a concentration of 1x10⁷ to 2x10⁷ cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate. c. Subcutaneously inject 100-200 μL of the cell suspension into the flank of each mouse.
- Tumor Growth and Group Randomization: a. Monitor the mice for tumor growth.

 Measurements should be taken 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2. b. Once tumors reach a palpable size



(e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=7-10 mice per group).

- Drug Administration: a. Administer CB-5083 or vehicle control via oral gavage according to the planned dosing schedule. A common schedule is once daily (qd) for a set period (e.g., 21 days) or an intermittent schedule like 4 days on, 3 days off.[3] b. A typical dose might range from 25 to 100 mg/kg.[3] The dosing volume is typically 5-10 mL/kg.
- Monitoring and Endpoints: a. Continue to measure tumor volumes and body weights 2-3 times per week throughout the study. Body weight is a key indicator of toxicity. b. At the end of the study (or if humane endpoints are reached), euthanize the mice. c. Excise the tumors and record their final weights. d. For pharmacodynamic analysis, a subset of tumors can be collected at specific time points after the final dose (e.g., 1, 6, and 24 hours) and flash-frozen or fixed for analysis of biomarkers such as poly-ubiquitin, CHOP, and cleaved PARP by Western blot or other methods.[3][13]

Conclusion

CB-5083 serves as a valuable research tool for investigating the roles of p97 in protein homeostasis and as a prototype for developing therapeutics that target this pathway. The protocols and data provided herein offer a comprehensive guide for researchers to effectively utilize this compound in both in vitro and in vivo settings. Careful preparation of dosing solutions and adherence to established experimental procedures are crucial for obtaining reliable and reproducible results.

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